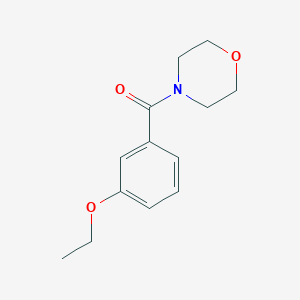

(3-ETHOXYPHENYL)(MORPHOLINO)METHANONE

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-5-3-4-11(10-12)13(15)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGVYJUSRHCYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 Ethoxyphenyl Morpholino Methanone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. researchgate.netchemicalbook.com For (3-Ethoxyphenyl)(morpholino)methanone, two primary disconnections guide the synthetic strategy. The most intuitive disconnection is at the amide bond, which separates the molecule into 3-ethoxybenzoic acid and morpholine (B109124). A second disconnection can be made at the carbon-carbon bond between the carbonyl group and the ethoxy-substituted phenyl ring, leading to precursors such as an ethoxy-substituted aryl halide and a morpholine-containing carbonyl source. This dual approach allows for flexibility in the selection of starting materials and reaction pathways.

A plausible synthetic route, informed by the synthesis of analogous compounds like (3-Aminophenyl)(morpholino)methanone, involves the initial preparation of 3-ethoxybenzoic acid, its conversion to a more reactive acyl chloride, and subsequent amidation with morpholine. nih.gov

Exploration of Novel Synthetic Pathways

The synthesis of this compound can be approached through several innovative routes, primarily focusing on the formation of the aryl ketone and the final amidation step.

Modified Acylation Reactions for Aryl Ketone Formation

The formation of the (3-ethoxyphenyl)ketone core can be achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution typically involves reacting an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. chemguide.co.uk In the context of synthesizing our target molecule, a key challenge lies in the regioselectivity of the acylation of ethoxybenzene. The ethoxy group is an ortho-, para-directing activator, meaning that standard Friedel-Crafts conditions would predominantly yield the para-substituted product, with some ortho-isomer. beilstein-journals.orgnih.govacs.org

To achieve the desired meta-substitution, alternative strategies are necessary. One approach involves starting with a meta-directing group already in place, which can later be converted to the ethoxy group. Another strategy is to employ more sophisticated catalytic systems that can override the inherent directing effects of the substituent. Research into the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), a close analogue of ethoxybenzene, has shown that the choice of catalyst can influence the product distribution, although para-substitution remains dominant. beilstein-journals.org

A viable alternative to direct acylation is the palladium-catalyzed carbonylation of a 3-ethoxyphenyl halide. This method introduces a carbonyl group with high selectivity, avoiding the regioselectivity issues of Friedel-Crafts acylation. researchgate.netnih.gov

Amidation Strategies Involving Morpholine

The final step in the most direct synthetic route is the formation of the amide bond between the 3-ethoxybenzoyl moiety and morpholine. This can be achieved by reacting 3-ethoxybenzoyl chloride with morpholine, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Modern amidation methods offer milder and more efficient alternatives to the traditional acyl chloride route. Catalytic amide bond formation is a key area of green chemistry research, with various catalysts developed to facilitate the direct coupling of carboxylic acids and amines. researchgate.netnih.gov These methods often employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides, or utilize boronic acid catalysts to activate the carboxylic acid. researchgate.netnih.gov

Palladium-catalyzed aminocarbonylation offers a convergent approach where a 3-ethoxyphenyl halide, carbon monoxide, and morpholine are coupled in a single step. This reaction is highly efficient and tolerant of various functional groups. researchgate.netchemistryviews.org

Chemo- and Regioselective Synthetic Approaches

Achieving the desired 3-ethoxy substitution pattern is a central challenge. As mentioned, the strong ortho-, para-directing nature of the ethoxy group makes direct Friedel-Crafts acylation of ethoxybenzene to obtain the meta-isomer problematic. beilstein-journals.orgnih.gov Therefore, a regioselective strategy is paramount.

One effective strategy is to begin with a starting material where the desired substitution pattern is already established. For instance, starting with 3-hydroxybenzoic acid, which can be etherified to 3-ethoxybenzoic acid, ensures the correct regiochemistry from the outset.

Alternatively, advanced catalytic systems are being developed to control regioselectivity in C-H activation and functionalization reactions. While not yet standard for this specific synthesis, these emerging methods hold promise for future, more direct approaches.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for both the acylation and amidation steps.

Catalyst Screening and Ligand Effects

For Acylation: In Friedel-Crafts type reactions, a variety of Lewis acids can be employed as catalysts. A screening of different catalysts for the acylation of anisole, a model for ethoxybenzene, demonstrates the impact of the catalyst on yield.

| Catalyst | Yield of 4-methoxyacetophenone (%) | Reference |

|---|---|---|

| FeCl₃·6H₂O | 94 | beilstein-journals.org |

| CoCl₂·6H₂O | 85 | beilstein-journals.org |

| CeCl₃·7H₂O | <5 | beilstein-journals.org |

| NdCl₃·6H₂O | <5 | beilstein-journals.org |

| SmCl₃·6H₂O | <5 | beilstein-journals.org |

| AlCl₃ | 0 | beilstein-journals.org |

For Amidation/Carbonylation: In palladium-catalyzed aminocarbonylation, the choice of ligand is crucial for catalytic activity and selectivity. Different phosphine (B1218219) ligands can significantly influence the outcome of the reaction. For instance, in the aminocarbonylation of aryl bromides, the use of a palladacycle precatalyst with a Xantphos ligand has been shown to be highly effective at low temperatures. acs.org

| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Piperidine | Pd(OAc)₂ / dppf | 85 | nih.gov |

| 4-Bromotoluene | Morpholine | Palladacycle / Xantphos | 92 | acs.org |

| 1-Bromo-4-fluorobenzene | Pyrrolidine | Palladacycle / Xantphos | 95 | acs.org |

Solvent and Temperature Dependence Studies

The choice of solvent and reaction temperature are critical parameters that significantly influence the rate and outcome of the amidation reaction to form this compound). The direct condensation of a carboxylic acid and an amine is a thermodynamically controlled process that typically requires elevated temperatures to drive off the water formed as a byproduct.

The polarity and boiling point of the solvent play a crucial role. High-boiling aromatic hydrocarbons, such as toluene (B28343) or xylene, are often employed to facilitate the removal of water through azeotropic distillation, thereby shifting the reaction equilibrium towards the product. The selection of the solvent is also contingent on the solubility of the starting materials, 3-ethoxybenzoic acid and morpholine, as well as any catalyst used.

Temperature is a key determinant of the reaction kinetics. While higher temperatures generally accelerate the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, optimizing the temperature is essential to achieve a high yield of the desired amide in a reasonable timeframe without compromising its purity. For instance, in the context of direct thermal amidation, temperatures in the range of 110-180°C are common. researchgate.net

Recent advancements in catalytic amidation have demonstrated the potential to lower the required reaction temperatures. For example, titanium(IV) fluoride (B91410) (TiF4) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines, including morpholine, in refluxing toluene. google.com While specific data for 3-ethoxybenzoic acid is not provided, the study indicates that a range of substituted benzoic acids undergo efficient amidation under these conditions.

The following interactive data table, based on analogous reactions, illustrates the effect of substituents on the benzoic acid ring on the yield of the corresponding morpholino-methanone when reacted with morpholine in the presence of a TiF4 catalyst. This provides an insight into the expected reactivity of 3-ethoxybenzoic acid.

| Benzoic Acid Derivative | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic acid | 10 | 24 | 95 | google.com |

| 4-Methylbenzoic acid | 10 | 24 | 98 | google.com |

| 4-Methoxybenzoic acid | 10 | 24 | 96 | google.com |

| 2-Methoxybenzoic acid | 10 | 24 | 61 | google.com |

| 4-Chlorobenzoic acid | 10 | 24 | 92 | google.com |

This table is illustrative and based on data for analogous compounds. The 3-ethoxy substituent, being an electron-donating group similar to methoxy, is expected to result in a high yield, likely comparable to that of 4-methoxybenzoic acid.

Reaction Time and Concentration Influence

The duration of the reaction and the concentration of the reactants are interdependent variables that must be carefully controlled to maximize the yield and purity of this compound. The optimal reaction time is typically determined by monitoring the consumption of the starting materials, for which techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

For direct thermal amidation, reaction times can be lengthy, often requiring several hours to reach completion. catalyticamidation.info However, the use of catalysts can significantly shorten the required reaction time. In the case of TiF4-catalyzed amidation, reactions are generally complete within 24 hours. google.com

The concentration of the reactants also plays a significant role. Higher concentrations can lead to an increased reaction rate due to a higher probability of molecular collisions. However, excessively high concentrations may lead to solubility issues or an increase in the rate of side reactions. In practice, a balance must be struck to ensure an efficient reaction while maintaining a manageable reaction mixture. The molar ratio of the reactants is also a critical factor. While a stoichiometric ratio of 1:1 of 3-ethoxybenzoic acid to morpholine is theoretically required, in some cases, a slight excess of one reactant may be used to drive the reaction to completion.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and economically viable processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses.

Catalysis: One of the key principles of green chemistry is the use of catalysts to reduce energy consumption and minimize waste. The direct amidation of carboxylic acids and amines often requires harsh conditions and generates stoichiometric waste if coupling reagents are used. Catalytic methods, such as the use of boric acid or titanium-based catalysts like TiF4, offer a greener alternative by enabling the reaction to proceed under milder conditions with only water as a byproduct. researchgate.netgoogle.com Boronic acid catalysis, for instance, has been shown to be effective for a range of amidation reactions.

Atom Economy: The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. Direct catalytic amidation exhibits excellent atom economy as the only byproduct is water. This is in stark contrast to traditional methods that employ stoichiometric activating agents, which generate significant amounts of waste.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry promotes the use of safer alternatives, such as water, or the elimination of solvents altogether. google.com While high-boiling organic solvents are often used for azeotropic water removal, research into solvent-free amidation is an active area. Mechanochemical methods, where the reaction is induced by mechanical force in a ball mill, have shown promise for the solvent-free synthesis of amides, offering a significant reduction in waste and energy consumption.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal of green chemistry. The development of highly active catalysts that can promote the amidation of 3-ethoxybenzoic acid with morpholine at or near room temperature would represent a significant advancement in the green synthesis of this compound. While many current catalytic methods still require elevated temperatures, they represent a step towards more energy-efficient processes compared to purely thermal methods.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable, safer, and more cost-effective.

Reactivity Profiles and Derivatization Strategies of 3 Ethoxyphenyl Morpholino Methanone

Investigation of Nucleophilic and Electrophilic Reactivity at the Carbonyl Center

The carbonyl group in (3-Ethoxyphenyl)(morpholino)methanone is a central feature of its chemical reactivity. The carbon atom of the carbonyl is inherently electrophilic, or electron-poor, due to the polarization of the carbon-oxygen double bond. libretexts.org This electrophilicity is further influenced by the electronic properties of the attached morpholino and 3-ethoxyphenyl groups. The electronegative oxygen and nitrogen atoms withdraw electron density, enhancing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophilic attack. libretexts.org

Consequently, the compound is susceptible to nucleophilic addition reactions, a common reaction type for ketones and aldehydes. libretexts.org In such reactions, an electron-rich nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the pi electrons of the carbonyl bond move to the oxygen atom. libretexts.org

Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Lewis base. It can be protonated by an acid, a process that significantly increases the electrophilicity of the carbonyl carbon. quora.com This activation makes the compound more reactive toward even weak nucleophiles. This dual reactivity allows for a range of transformations at the carbonyl center, pivotal for creating derivatives. Reactive carbonyl compounds as a group are noted for their pronounced electrophilic properties, which facilitate spontaneous reactions with numerous nucleophiles. nih.gov

Functional Group Transformations and Interconversions

The structure of this compound offers several avenues for synthetic modification through the transformation of its existing functional groups.

Reduction Reactions of the Ketone Moiety

The ketone moiety within the morpholinomethanone group is a key site for reduction reactions. Depending on the reducing agent and reaction conditions, different products can be obtained. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl to a methylene (B1212753) group (-CH₂-), which would transform the this compound into 3-ethoxy-N-(phenylmethyl)morpholine.

Alternatively, milder reducing agents could potentially lead to the formation of the corresponding alcohol. While tertiary amides can be challenging to reduce, specific protocols have been developed for their conversion. For example, the use of Cp₂Zr(H)Cl has been shown to be effective in reducing tertiary benzamides to aldehydes. uwindsor.ca In a related synthesis of (3-Aminophenyl)(morpholino)methanone, a nitro group on the aromatic ring is effectively reduced to an amine using iron and hydrochloric acid, demonstrating that functional group reductions on this molecular scaffold are feasible. researchgate.net

Introduction of Diverse Substituents via Coupling Reactions

While this compound itself is not primed for direct cross-coupling, it serves as an excellent scaffold for derivatization. By first functionalizing the aromatic ring, a wide array of substituents can be introduced using modern cross-coupling methodologies. For example, if a halogen atom (e.g., Br, I) is introduced onto the aromatic ring via electrophilic aromatic substitution, the resulting aryl halide can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of new aryl or alkyl groups.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These strategies would allow for the synthesis of a large library of derivatives with varied electronic and steric properties, starting from the core this compound structure.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two groups that influence its reactivity toward electrophiles and organometallic reagents.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on the this compound ring is dictated by the directing effects of the existing ethoxy and morpholinocarbonyl substituents.

Ethoxy Group (-OEt): This is an activating group, meaning it increases the rate of EAS relative to benzene. wikipedia.org It is an ortho, para-director because the oxygen atom can donate a lone pair of electrons to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions.

Morpholinocarbonyl Group (-C(O)NR₂): This amide group is a deactivating group, making the ring less reactive toward electrophiles. It is a meta-director because the carbonyl group withdraws electron density from the ring, and the deactivation is most pronounced at the ortho and para positions.

The interplay of these two groups determines the position of substitution. The powerful activating effect of the ethoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The para position (C5) is already occupied by the morpholinocarbonyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are ortho to the activating ethoxy group.

| Substituent | Type | Directing Effect | Predicted Substitution Sites |

| Ethoxy (-OEt) | Activating | ortho, para | C2, C4, C6 |

| Morpholinocarbonyl | Deactivating | meta | C2, C6 |

| Combined Effect | - | - | C2, C6 (most favored) |

Directed Ortho-Metalation Investigations

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

Both substituents on the this compound ring have the potential to act as DMGs because they contain heteroatoms with lone pairs that can coordinate to the lithium atom of the organolithium reagent. wikipedia.orgbaranlab.org

Morpholinocarbonyl Group: Amide groups are considered strong DMGs. organic-chemistry.org The carbonyl oxygen and potentially the morpholine (B109124) nitrogen can chelate the lithium ion, directing the deprotonation to the adjacent C2 and C4 positions.

Ethoxy Group: Alkoxy groups like ethoxy are also known DMGs, directing lithiation to the ortho positions (C2 and C4). scribd.com

When multiple DMGs are present, the outcome is determined by a hierarchy of directing ability. Tertiary amides are generally among the most powerful directing groups. uwindsor.ca Therefore, it is highly probable that the morpholinocarbonyl group would preferentially direct metalation to the C2 or C4 position. Given that C4 is also ortho to the ethoxy group, this position might be particularly activated. Competition experiments would be necessary to definitively establish the regioselectivity of the metalation.

| Directing Group | Potential Lithiation Sites | Relative Strength | Predicted Outcome |

| Morpholinocarbonyl | C2, C4 | Strong | C2 or C4 |

| Ethoxy (-OEt) | C2, C4 | Moderate | C2 or C4 |

| Combined Effect | - | - | C2 and/or C4 are likely sites |

Regioselective Synthesis of Novel Analogs and Derivatives

The regioselectivity of derivatization reactions on the aromatic ring of this compound is primarily governed by the directing effects of the two existing substituents: the ethoxy group at the 3-position and the morpholino-methanone group. The ethoxy group, an electron-donating group, is an ortho-, para-director, activating the aromatic ring towards electrophilic substitution at positions 2, 4, and 6. Conversely, the morpholino-methanone group, an amide functionality, is an electron-withdrawing group and acts as a meta-director, deactivating the ring and directing incoming electrophiles to the 5-position.

In cases of competing directing effects, the more strongly activating group typically dictates the position of substitution. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to favor substitution at the positions ortho and para to the activating ethoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relationship to Ethoxy Group | Relationship to Morpholino-methanone Group | Predicted Reactivity |

| 2 | ortho | meta | Favorable |

| 4 | para | ortho | Moderately Favorable |

| 5 | meta | meta | Unfavorable |

| 6 | ortho | ortho | Less Favorable (due to steric hindrance) |

Note: This table represents a qualitative prediction based on established principles of electrophilic aromatic substitution.

Detailed experimental studies are required to confirm these predictions and to optimize reaction conditions for the selective synthesis of desired isomers. For instance, nitration, halogenation, Friedel-Crafts acylation, and alkylation reactions could be employed to introduce a variety of functional groups onto the aromatic ring. The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome, potentially allowing for the selective formation of one isomer over others.

For example, the synthesis of a hypothetical nitro-derivative would likely yield a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. The separation and characterization of these isomers would be crucial for establishing the precise regioselectivity of the reaction.

Mechanistic Investigations of Chemical Transformations Involving 3 Ethoxyphenyl Morpholino Methanone

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into reaction rates, orders, and the influence of various parameters. For (3-ethoxyphenyl)(morpholino)methanone, a key reaction amenable to kinetic analysis is its hydrolysis, which involves the cleavage of the amide bond.

Based on studies of related N-benzoyl-morpholines, the hydrolysis is expected to be subject to catalysis by both acids and bases. The reaction rate would be monitored by techniques such as UV-Vis spectrophotometry or HPLC, following the disappearance of the reactant or the appearance of the products, 3-ethoxybenzoic acid and morpholine (B109124).

The rate law for such a hydrolysis reaction would likely be complex, with terms for uncatalyzed, acid-catalyzed, and base-catalyzed pathways. A general expression for the observed rate constant (k_obs) can be proposed as:

kobs = kuncat + kH+[H⁺] + kOH-[OH⁻]

Where:

kuncat is the rate constant for the uncatalyzed reaction.

kH+ is the rate constant for the acid-catalyzed reaction.

kOH- is the rate constant for the base-catalyzed reaction.

Illustrative Data Table for Hypothetical Kinetic Studies:

The following table illustrates the expected trend in the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound under varying pH conditions at a constant temperature. This data is hypothetical and serves to demonstrate the expected kinetic profile based on analogous systems.

| pH | [H⁺] (M) | [OH⁻] (M) | Hypothetical kₒᵦₛ (s⁻¹) | Predominant Pathway |

| 2.0 | 1.0 x 10⁻² | 1.0 x 10⁻¹² | 5.0 x 10⁻⁵ | Acid-Catalyzed |

| 4.0 | 1.0 x 10⁻⁴ | 1.0 x 10⁻¹⁰ | 1.2 x 10⁻⁶ | Uncatalyzed/Acid-Catalyzed |

| 7.0 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | Uncatalyzed |

| 10.0 | 1.0 x 10⁻¹⁰ | 1.0 x 10⁻⁴ | 3.0 x 10⁻⁵ | Base-Catalyzed |

| 12.0 | 1.0 x 10⁻¹² | 1.0 x 10⁻² | 3.0 x 10⁻³ | Base-Catalyzed |

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Reaction Intermediates

The formation of this compound, typically via the reaction of a derivative of 3-ethoxybenzoic acid with morpholine, is expected to proceed through a tetrahedral intermediate. This is a common mechanistic feature in nucleophilic acyl substitution reactions.

For instance, in the reaction between 3-ethoxybenzoyl chloride and morpholine, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final amide product.

In other transformations, such as the Polonowski reaction of related N-oxide derivatives, the formation of carbenium-iminium ions as key intermediates has been proposed. lookchem.com While this is not a direct reaction of this compound itself, it highlights the types of reactive intermediates that can be involved in the chemistry of morpholine derivatives.

Role of Catalysts and Reagents in Reaction Pathways

The synthesis and subsequent reactions of this compound are significantly influenced by the choice of catalysts and reagents.

In Synthesis:

Coupling Reagents: The formation of the amide bond is often facilitated by coupling reagents that activate the carboxylic acid (3-ethoxybenzoic acid). Common reagents include thionyl chloride (to form the acid chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Bases: In reactions involving an acid chloride, a base such as triethylamine (B128534) or pyridine (B92270) is typically used to neutralize the HCl generated, driving the reaction to completion.

Enzyme Catalysis: Biocatalysis, using enzymes like lipases or specific amide bond synthetases, represents a greener alternative for amide synthesis. york.ac.ukresearchgate.net These enzymes can operate under mild conditions and often exhibit high selectivity. york.ac.ukresearchgate.net An integrated system merging nitrile hydratase enzymes with copper-catalyzed N-arylation has also been reported for amide bond construction. nih.gov

In Subsequent Transformations:

Asymmetric Catalysis: In reactions to synthesize chiral morpholines, transition metal catalysts, such as those based on titanium and ruthenium, have been used to achieve high enantioselectivity. ubc.ca Mechanistic insights from these studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligands can be crucial for stereocontrol. ubc.ca

Organocatalysis: Morpholine-based organocatalysts have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov While not a direct reaction of the title compound, this demonstrates the utility of the morpholine moiety in catalytic systems. nih.gov

Isotopic Labeling Studies to Determine Bond Cleavage and Formation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies on this compound have been reported, the principles can be readily applied.

For example, to confirm the mechanism of hydrolysis, one could use ¹⁸O-labeled water and analyze the products. If the ¹⁸O atom is incorporated into the 3-ethoxybenzoic acid product, it would support the proposed mechanism where the water molecule attacks the carbonyl carbon.

Similarly, in the synthesis of the compound from 3-ethoxybenzoyl chloride and ¹⁵N-labeled morpholine, the ¹⁵N label would be expected to be found exclusively in the final amide product, confirming that the morpholine nitrogen is the nucleophile. The synthesis of isotopically labeled synthons, such as ¹³C-labeled 1,3-dithiane, demonstrates the feasibility of preparing labeled starting materials for such mechanistic studies. researchgate.netnih.gov

Hammett-Type Analysis for Substituent Electronic Effects

A Hammett-type analysis could be employed to quantify the electronic effects of substituents on the reaction rates of this compound or its formation. This involves measuring the rate constants for a series of reactions with varying substituents on the phenyl ring and plotting the logarithm of the rate constants against the appropriate Hammett substituent constant (σ).

For the formation of a series of (substituted-phenyl)(morpholino)methanones, a positive slope (ρ value) in the Hammett plot would indicate that electron-withdrawing groups on the benzoyl moiety accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate.

In studies of the reaction of nucleophiles with aryl benzoates, nonlinear Hammett plots have been observed. iitd.ac.in This has been attributed to ground-state stabilization through resonance interactions between the substituent and the carbonyl center, and such complexities could potentially be observed in reactions involving this compound as well. iitd.ac.in

Illustrative Data Table for a Hypothetical Hammett Analysis:

The following table presents hypothetical data for the relative rate constants of the formation of various substituted benzoyl-morpholines, illustrating the expected trend.

| Substituent (X) on Benzoyl Ring | Hammett Constant (σ) | Hypothetical Relative Rate Constant (kₓ/kₙ) | log(kₓ/kₙ) |

| 4-Methoxy | -0.27 | 0.45 | -0.35 |

| 4-Methyl | -0.17 | 0.68 | -0.17 |

| 3-Ethoxy (reference) | ~ -0.1 | 1.00 | 0.00 |

| H | 0.00 | 1.30 | 0.11 |

| 4-Chloro | 0.23 | 2.50 | 0.40 |

| 3-Nitro | 0.71 | 15.0 | 1.18 |

| 4-Nitro | 0.78 | 22.0 | 1.34 |

This table is for illustrative purposes only. The σ value for 3-ethoxy is an approximation. The relative rate constants are hypothetical and designed to show a positive ρ value.

Computational and Theoretical Studies of 3 Ethoxyphenyl Morpholino Methanone

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-ethoxyphenyl)(morpholino)methanone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its optimized ground state geometry, bond lengths, bond angles, and electronic properties. bohrium.comscispace.comresearchgate.net The optimized structure reveals a non-planar conformation, with the morpholine (B109124) ring typically adopting a chair conformation. researchgate.net

The key structural parameters, including the bond lengths of the carbonyl group (C=O), the C-N amide bond, and the bonds within the ethoxy and phenyl groups, can be precisely calculated. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography for validation. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl group and the lone pairs of the oxygen and nitrogen atoms of the morpholine ring. In contrast, the LUMO is generally centered on the carbonyl group and the phenyl ring, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar organic molecules.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue).

In this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The regions around the hydrogen atoms of the phenyl and ethoxy groups will exhibit a positive potential, making them susceptible to nucleophilic attack. The ESP analysis provides a visual representation of the molecule's polarity and its interaction with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted NMR spectra would show characteristic signals for the aromatic protons of the phenyl ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the methylene protons of the morpholine ring. The calculated chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching of the ether and morpholine ring, and C-N stretching of the amide bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region arising from π→π* and n→π* electronic transitions within the phenyl ring and the carbonyl group. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be correlated with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~170 ppm |

| ¹H NMR | Aromatic Protons Chemical Shift | 6.8 - 7.5 ppm |

| IR | C=O Stretching Frequency | 1665 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | ~250 nm |

Note: These are representative values based on computational studies of similar compounds and are for illustrative purposes.

Conformational Analysis and Energy Landscapes of the Molecule

The flexibility of the morpholine ring and the rotation around the C-N and C-C single bonds give rise to multiple possible conformations for this compound. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound, which is typically formed via an amide bond formation reaction between 3-ethoxybenzoyl chloride and morpholine. rsc.orgnih.govchemrxiv.orgacs.org By modeling the reaction, it is possible to identify the key intermediates and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Methods such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often used to find the minimum energy path and the associated transition states.

Table 3: Hypothetical Activation Energy for the Synthesis of this compound

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Amide Bond Formation | 3-Ethoxybenzoyl Chloride + Morpholine | 15.2 | 15.2 |

Note: This is a hypothetical value for illustrative purposes. The actual activation energy would depend on the specific reaction conditions and the computational method used.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time. researchgate.netyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, flexibility, and interactions with its environment (e.g., in a solvent).

MD simulations can reveal how the molecule explores its conformational space, the timescales of different motions, and the influence of solvent molecules on its structure and dynamics. For example, simulations can show the flexibility of the ethoxy chain and the puckering of the morpholine ring. nih.govresearchgate.netacs.org This information is complementary to the static picture provided by DFT calculations and is essential for understanding the behavior of the molecule in a realistic, dynamic setting.

Exploration of 3 Ethoxyphenyl Morpholino Methanone in Advanced Chemical Applications

Utilization as a Building Block in Complex Organic Synthesis

The structural features of (3-Ethoxyphenyl)(morpholino)methanone, comprising a reactive morpholino-amide moiety and a functionalizable ethoxy-substituted phenyl ring, render it a valuable starting material for the construction of more elaborate molecular architectures. Its utility spans from being a precursor for diverse heterocyclic systems to a key component in convergent multi-component reactions.

Precursor for Heterocyclic Compounds

The this compound scaffold serves as a foundational element in the synthesis of various heterocyclic compounds. The amide bond and the aromatic ring offer multiple sites for chemical modification, enabling the construction of fused ring systems and other complex heterocyclic structures. A closely related analogue, (3-Aminophenyl)(morpholino)methanone, has been identified as a key intermediate in the preparation of active pharmaceutical ingredients. researchgate.netasianpubs.org This highlights the potential of the substituted phenyl-morpholino-methanone core as a crucial precursor for biologically relevant molecules. The synthesis of such precursors often involves a multi-step process, for instance, starting from a readily available material like benzotrichloride, proceeding through nitration, chlorination, condensation with morpholine (B109124), and subsequent reduction to yield the desired amino-substituted product. researchgate.net This synthetic versatility underscores the importance of the (3-alkoxyphenyl)(morpholino)methanone family in generating diverse compound libraries for drug discovery and other applications. researchgate.net The morpholine nucleus itself is a common feature in many bioactive compounds, further emphasizing the strategic value of incorporating this moiety. researchgate.net

The general reactivity of the phenyl ring and the amide linkage allows for a variety of transformations to build heterocyclic systems. For instance, the ethoxy group can be cleaved to a phenol, which can then participate in cyclization reactions. The amide bond can be reduced or activated to facilitate further synthetic manipulations. These transformations pave the way for the synthesis of a wide array of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netbioorganica.com.ua

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. beilstein-journals.orgnih.gov The structure of this compound makes it a suitable candidate for use as a scaffold in various MCRs. While specific examples utilizing this exact compound are not extensively documented, its functional groups suggest its potential participation in several named reactions.

For instance, the aromatic ring could be functionalized to introduce groups that can participate in reactions like the Biginelli or Hantzsch reactions for the synthesis of dihydropyrimidines and dihydropyridines, respectively. nih.govmdpi.com The generation of diverse molecular libraries through MCRs is a cornerstone of modern drug discovery, and scaffolds like this compound can provide a template for creating novel chemical entities with a wide range of biological activities. beilstein-journals.orgnih.gov The ability to integrate multiple functional groups in a single step through MCRs makes this a highly attractive strategy for the rapid synthesis of complex and diverse molecules. nih.gov

| Multi-Component Reaction | Potential Role of this compound Derivative | Resulting Heterocycle |

| Biginelli Reaction | As a modified aromatic aldehyde component | Dihydropyrimidine |

| Hantzsch Dihydropyridine Synthesis | As a modified aromatic aldehyde component | Dihydropyridine |

| Ugi Reaction | As a carboxylic acid or amine component after functional group interconversion | α-acylamino amide |

| Passerini Reaction | As a carboxylic acid component after functional group interconversion | α-acyloxy carboxamide |

Investigation as a Ligand in Coordination Chemistry

The presence of both oxygen and nitrogen donor atoms within the this compound structure suggests its potential to act as a ligand, forming coordination complexes with various metal ions. The coordination chemistry of such ligands is an active area of research due to the diverse applications of the resulting metal complexes in catalysis, materials science, and biological systems.

Chelation Properties with Transition Metals

This compound possesses multiple potential coordination sites: the carbonyl oxygen, the morpholine nitrogen, and the etheric oxygen of the ethoxy group. This allows it to act as a mono-, bi-, or even polydentate ligand. The coordination mode would depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

While direct studies on the chelation of this compound with transition metals are limited, research on analogous benzamide (B126) and morpholine-containing ligands provides valuable insights. sapub.orgsemanticscholar.orgresearchgate.netnih.gov For instance, ligands containing a carbonyl group and a nearby heteroatom are known to form stable chelate rings with transition metals. semanticscholar.org The formation of such complexes can be confirmed through various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, which would show shifts in the characteristic absorption bands of the carbonyl and other functional groups upon coordination. mdpi.com The molar conductivity of the resulting complexes can indicate their electrolytic nature. nih.gov

| Potential Donor Atom | Type of Interaction | Potential for Chelation |

| Carbonyl Oxygen | Lewis base | High |

| Morpholine Nitrogen | Lewis base | Moderate |

| Etheric Oxygen | Lewis base | Low |

Catalytic Applications in Organic Transformations

Transition metal complexes derived from ligands similar to this compound have shown promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring, which in turn influences the catalytic activity and selectivity of the metal center.

Potential in Materials Science Research

The unique combination of a rigid aromatic core and a flexible morpholine group in this compound suggests its potential for applications in materials science. The properties of materials derived from this compound can be tailored by leveraging its distinct molecular structure.

Furthermore, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The aromatic ring can be functionalized to introduce polymerizable groups, leading to the formation of polymers with potentially interesting thermal, mechanical, and optical properties. The morpholine unit could enhance the solubility and processing characteristics of the resulting polymers. While research in this area is still in its nascent stages, the molecular architecture of this compound presents intriguing possibilities for the development of new functional materials. The study of related methanone (B1245722) compounds has shown their utility in creating materials with interesting biological and physical properties, such as antitubulin activity. psu.edu

Monomer for Polymer Synthesis

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. Monomers, the fundamental building blocks of polymers, are selected based on their chemical structure, reactivity, and the desired characteristics of the final polymeric material.

A thorough review of current scientific literature and patent databases reveals no specific studies on the use of this compound as a monomer for polymer synthesis. The inherent structure of the molecule, featuring a stable amide bond and aromatic and morpholine rings, does not present obvious reactive sites for common polymerization reactions such as chain-growth or step-growth polymerization without prior chemical modification. For instance, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the phenyl ring would be a prerequisite for its participation in addition polymerization. Similarly, for condensation polymerization, the presence of at least two reactive functional groups, such as carboxyl or hydroxyl groups, would be necessary.

While research on other morpholino-containing monomers exists, particularly in the context of creating sequence-defined oligomers, these typically involve different activation chemistries not directly applicable to this compound in its current form. smolecule.comnih.govnih.gov

Components in Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are critical for technologies ranging from organic light-emitting diodes (OLEDs) to solar cells. The performance of these materials is intimately linked to their molecular structure, which governs their electronic and photophysical properties.

Currently, there is no published research detailing the incorporation or application of this compound in optoelectronic materials. The suitability of a compound for such applications often depends on the presence of extended π-conjugated systems, which facilitate charge transport and influence light absorption and emission properties. While this compound possesses an aromatic ring, its π-system is not extensive.

For this compound to be considered a viable component in optoelectronic materials, it would likely need to be chemically modified to enhance its electronic properties. For example, it could theoretically serve as a building block in a larger conjugated system, or its substituents could be altered to tune its electron-donating or electron-withdrawing nature. However, without experimental data, its potential in this field remains speculative.

Development as a Chemical Probe for Biological Systems (excluding in vivo efficacy/safety)

Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. The development of such probes, particularly those with fluorescent properties, is a significant area of chemical biology.

Design and Synthesis of Fluorescent Analogs

The development of fluorescent analogs of a target molecule is a common strategy for creating chemical probes. These analogs retain the core structure of the parent compound, allowing them to interact with the same biological targets, while the attached fluorophore enables their visualization and quantification.

While there are no specific reports on the synthesis of fluorescent analogs of this compound, a potential synthetic strategy can be conceptualized based on related compounds. The synthesis of the analogous compound, (3-Aminophenyl)(morpholino)methanone, has been reported. researchgate.net The presence of the amino group provides a convenient handle for the attachment of a fluorophore.

A hypothetical synthetic route could involve the coupling of (3-Aminophenyl)(morpholino)methanone with a fluorescent dye that has been activated with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorophore would depend on the desired spectral properties for a given application.

Table 1: Potential Fluorophores for Analog Synthesis

| Fluorophore Class | Excitation (nm) | Emission (nm) | Reactive Group for Coupling |

|---|---|---|---|

| Coumarin | 350-450 | 430-500 | NHS ester, Maleimide |

| Fluorescein | ~494 | ~518 | Isothiocyanate (FITC) |

| Rhodamine | ~550 | ~573 | Isothiocyanate (TRITC) |

This table is illustrative and the exact spectral properties can vary with substitution and solvent environment. The successful synthesis would yield a novel chemical probe, a fluorescent analog of this compound, which could then be used in various in vitro assays.

Use in in vitro Receptor Binding Studies (mechanistic focus only)

In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its receptor. These studies can determine the affinity and selectivity of a compound and provide insights into its mechanism of action at a molecular level.

There is no direct evidence of this compound being used in receptor binding studies. However, the morpholine moiety is a common feature in many biologically active compounds, and its presence in this molecule suggests the potential for interaction with biological targets. For instance, studies on other morpholine-containing compounds have shown that the nitrogen atom of the morpholine ring can play a crucial role in binding to receptors, often through the formation of hydrogen bonds or ionic interactions.

A mechanistic in vitro binding study of this compound would likely involve radioligand binding assays. In such an assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (often expressed as the inhibition constant, Ki) can be determined.

Table 2: Hypothetical Data from a Competitive Binding Assay

| Concentration of this compound (nM) | % Inhibition of Radioligand Binding |

|---|---|

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

This table represents hypothetical data that could be generated from such an experiment. The concentration at which 50% of the radioligand is displaced is the IC50 value, which can be used to calculate the Ki. Further mechanistic studies could involve site-directed mutagenesis of the receptor to identify specific amino acid residues that are critical for binding the compound.

Future Research Directions and Outlook

Expanding the Scope of Synthetic Methodologies

The conventional synthesis of (3-ETHOXYPHENYL)(MORPHOLINO)METHANONE typically involves the acylation of morpholine (B109124) with an activated derivative of 3-ethoxybenzoic acid, such as an acyl chloride. While effective, future research should focus on developing more efficient, sustainable, and diverse synthetic protocols.

Key areas for future investigation include:

Catalytic Methods: Investigating novel transition-metal or organocatalytic systems for the amide bond formation could offer higher yields and milder reaction conditions compared to traditional methods. e3s-conferences.org

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled production of the target compound and its derivatives, which is particularly advantageous for industrial applications.

Diversity-Oriented Synthesis: Future synthetic strategies should aim to create libraries of analogs by systematically varying the substituents on both the phenyl and morpholine rings. nih.gov Methodologies that allow for late-stage functionalization would be particularly valuable for rapidly generating diverse molecular structures for screening in various applications.

| Parameter | Traditional Approach | Future Research Focus |

|---|---|---|

| Starting Materials | 3-ethoxybenzoyl chloride and morpholine | Less activated carboxylic acids, amino alcohols chemrxiv.org |

| Catalysis | Often stoichiometric base | Transition-metal catalysis, organocatalysis, biocatalysis |

| Reaction Conditions | Batch processing, organic solvents | Continuous flow synthesis, aqueous media, solvent-free conditions |

| Scope | Limited to specific target | Diversity-oriented synthesis for analog libraries nih.gov |

Deeper Insights into Reaction Mechanisms

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is currently limited. Future research should employ a combination of computational and experimental techniques to elucidate these pathways in detail.

Prospective research directions include:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model the reaction pathway for the formation of the amide bond. nih.gov Such studies can identify transition state geometries, calculate activation energy barriers, and predict the influence of catalysts and substituents on reaction rates. nih.gov

Kinetic Studies: Performing detailed kinetic experiments to determine the reaction order, rate constants, and activation parameters. This empirical data is crucial for validating computational models and optimizing reaction conditions.

Spectroscopic Analysis of Intermediates: Employing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to detect and characterize any transient intermediates formed during the reaction. This would provide direct evidence for the proposed mechanistic steps.

| Research Question | Proposed Methodology | Expected Outcome |

|---|---|---|

| What is the lowest energy pathway for amide bond formation? | Computational Chemistry (DFT) nih.gov | Identification of transition states and intermediates. |

| How do catalysts influence the reaction rate? | Kinetic analysis and catalyst screening | Quantitative data on catalyst efficiency and mechanism. |

| What is the role of the solvent in the reaction? | Solvent effect studies combined with modeling | Understanding of solvation effects on reactants and transition states. |

Discovery of Novel Chemical Reactivity

Future research should aim to uncover novel chemical transformations of this compound, treating it not just as a final product but as a versatile chemical intermediate. The unique combination of an electron-rich aromatic ring, a stable amide linker, and a morpholine heterocycle provides multiple sites for further functionalization.

Potential areas of exploration are:

Aromatic Ring Functionalization: Investigating electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the 3-ethoxyphenyl ring to introduce new functional groups. The directing effects of the ethoxy and methanone (B1245722) groups could lead to interesting regiochemical outcomes.

Morpholine Ring Opening and Modification: Exploring conditions for the selective opening of the morpholine ring to yield linear amino alcohol derivatives, which are themselves valuable synthetic building blocks.

Coordination Chemistry: The oxygen and nitrogen atoms within the molecule could act as ligands for metal centers. Future work could explore the synthesis and characterization of organometallic complexes using this compound as a ligand, potentially leading to new catalysts or functional materials. acs.org

Exploration of Emerging Non-Clinical Applications

While the morpholine scaffold is well-known in medicinal chemistry, a significant future opportunity lies in exploring non-clinical applications for this compound. e3s-conferences.org Its structural features suggest potential utility in materials science, agrochemistry, and industrial processes.

Promising avenues for future research include:

Polymer Science: The compound could be investigated as a monomer or an additive in polymer synthesis. For example, it could be used as a chain terminator, a plasticizer, or a curing agent for epoxy resins, potentially imparting specific thermal or mechanical properties to the resulting materials. e3s-conferences.org

Agrochemicals: The morpholine core is present in some fungicides and herbicides. e3s-conferences.org Future research could involve synthesizing derivatives of this compound and screening them for potential activity as pesticides or plant growth regulators.

Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors for metals in various environments. e3s-conferences.org The potential of this compound and related compounds to form protective films on metal surfaces warrants investigation, particularly for applications in industrial water treatment or coatings.

| Field | Potential Role | Rationale |

|---|---|---|

| Materials Science | Polymer additive, monomer, curing agent | Amide and ether functionalities can interact with polymer chains; potential for thermal stability. e3s-conferences.org |

| Agrochemistry | Scaffold for novel fungicides or herbicides | The morpholine moiety is a known pharmacophore in existing agrochemicals. e3s-conferences.org |

| Industrial Chemistry | Corrosion inhibitor | Nitrogen and oxygen atoms can coordinate to metal surfaces, forming a protective layer. e3s-conferences.org |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (3-ETHOXYPHENYL)(MORPHOLINO)METHANONE to ensure high yield and purity?

- Methodological Answer : The synthesis of morpholine derivatives typically involves nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature control : Exothermic reactions (e.g., formation of the morpholine ring) require gradual heating (50–80°C) to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Bases like DBU (1,8-diazabicycloundec-7-ene) can accelerate reaction rates by deprotonating intermediates .

- Purification : Silica gel column chromatography with gradients (e.g., CH₂Cl₂ to 5% EtOAc/CH₂Cl₂) effectively isolates the compound .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., ethoxyphenyl protons at δ 6.7–7.3 ppm, morpholine ring carbons at δ 45–70 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangements of the morpholine and ethoxyphenyl groups, critical for structure-activity studies .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures. Morpholine derivatives generally degrade above 200°C but may hydrolyze in acidic/basic conditions .

- Photostability : UV-Vis spectroscopy tracks absorbance changes under light exposure. Ethoxyphenyl groups may undergo photodegradation, requiring dark storage .

Advanced Research Questions

Q. How can researchers design assays to evaluate the mechanism of action of this compound in cancer cell lines?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or CellTiter-Glo® on panels (e.g., HeLa, MCF-7) to quantify IC₅₀ values. Compare with positive controls (e.g., cisplatin) .

- Target identification : Employ pull-down assays with biotinylated probes or computational docking to predict interactions (e.g., kinase or protease binding) .

- Apoptosis markers : Western blotting for caspase-3/7 activation and Annexin V staining validate programmed cell death pathways .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Batch variability analysis : Compare HPLC purity (>95%) and synthetic routes (e.g., solvent/catalyst differences) between studies .

- Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., serum concentration) to minimize variability in cytotoxicity data .

- Meta-analysis : Use software like RevMan to statistically integrate results from independent studies, identifying outliers or confounding factors .

Q. How can the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound be systematically evaluated?

- Methodological Answer :

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption. Morpholine derivatives often show enhanced permeability due to moderate logP values (~2.5) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life. Ethoxyphenyl groups may undergo CYP450-mediated oxidation .

- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, critical for dosing adjustments .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the cytotoxicity of this compound in different cancer models?

- Methodological Answer :

- Dose-response reevaluation : Ensure linearity in dose curves (e.g., 0.1–100 µM) to rule out off-target effects at high concentrations .

- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Genetic profiling : RNA-seq of treated cells identifies pathway-specific responses, distinguishing compound-specific effects from model-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.